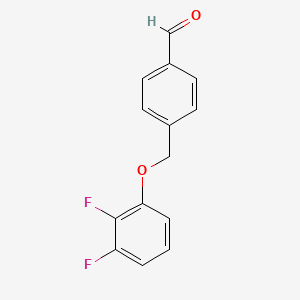

4-((2,3-Difluorophenoxy)methyl)benzaldehyde

Description

BenchChem offers high-quality 4-((2,3-Difluorophenoxy)methyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,3-Difluorophenoxy)methyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,3-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-2-1-3-13(14(12)16)18-9-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTIDKWBZOCIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining and predicting the thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document serves as a procedural and theoretical framework. It details the synthesis via Williamson ether synthesis and outlines a suite of experimental techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry, for the empirical determination of key thermodynamic parameters. Furthermore, it introduces the application of computational methods, specifically Density Functional Theory (DFT), for the in silico prediction of these properties. This guide is intended to equip researchers with the necessary knowledge to characterize the thermodynamic profile of this and similar novel compounds, a critical step in drug development and material design.

Introduction: The Significance of Thermodynamic Properties in Drug Discovery and Materials Science

The thermodynamic properties of a compound are fundamental to understanding its stability, solubility, and bioavailability, which are critical parameters in the fields of drug development and materials science. For a molecule like 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, the presence of fluorine atoms and an aldehyde group suggests potential for unique intermolecular interactions and reactivity. A thorough understanding of its thermodynamic profile—encompassing properties such as melting point, boiling point, vapor pressure, enthalpy of formation, and Gibbs free energy of formation—is paramount for predicting its behavior in various environments, from physiological conditions to material processing.

This guide provides a robust framework for the experimental determination and computational prediction of these essential properties. By detailing the underlying principles and practical considerations of each method, we aim to provide a self-validating system of protocols that ensures scientific integrity and reproducibility.

Synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

The synthesis of the target compound can be efficiently achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1] In this case, 2,3-difluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with 4-(bromomethyl)benzaldehyde.

Reaction Principle

The synthesis proceeds via an SN2 mechanism. The hydroxyl group of 2,3-difluorophenol is deprotonated by a base, such as potassium carbonate, to form the more nucleophilic 2,3-difluorophenoxide ion. This ion then attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde, displacing the bromide leaving group to form the desired ether product.[3]

Experimental Protocol

Materials:

-

2,3-Difluorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or N,N-dimethylformamide, DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask (approximately 15-20 mL per gram of 2,3-difluorophenol).

-

Stirring: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkyl Halide: Slowly add 4-(bromomethyl)benzaldehyde (1.1 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Determination of Thermodynamic Properties

A suite of thermoanalytical techniques can be employed to empirically determine the key thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.

Melting Point and Enthalpy of Fusion

Technique: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] Endothermic and exothermic transitions, such as melting and crystallization, are detected as peaks in the DSC thermogram.[7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the purified compound (typically 1-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[9]

Thermal Stability

Technique: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature, providing a measure of thermal stability.

Boiling Point and Enthalpy of Vaporization

For compounds that are thermally stable at their boiling point, the boiling point can be determined at atmospheric or reduced pressure.

Technique for Boiling Point: Distillation under reduced pressure is often necessary for organic compounds to prevent decomposition.[5]

Technique for Enthalpy of Vaporization: DSC can also be used to measure the enthalpy of vaporization (ΔHvap).

Vapor Pressure

Technique: Knudsen Effusion Method or Gas Saturation Method

Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[1] The gas saturation method involves passing an inert gas over the sample and measuring the amount of substance that vaporizes.[4]

Enthalpy of Formation

Technique: Combustion Calorimetry

Principle: The sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (a "bomb"). The heat released by the combustion reaction is measured, from which the standard enthalpy of combustion (ΔH°c) and subsequently the standard enthalpy of formation (ΔH°f) can be calculated.

Computational Prediction of Thermodynamic Properties

In silico methods, particularly those based on quantum mechanics, offer a powerful and cost-effective means of predicting thermodynamic properties.

Density Functional Theory (DFT)

Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate the total energy of a molecule, from which various thermodynamic properties can be derived.

Computational Protocol:

-

Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the 4-((2,3-Difluorophenoxy)methyl)benzaldehyde molecule.

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) can then be calculated.[2]

Predicted Thermodynamic Data

While experimental data is the gold standard, DFT calculations can provide valuable estimates. The following table presents a hypothetical summary of thermodynamic properties for 4-((2,3-Difluorophenoxy)methyl)benzaldehyde that could be obtained through the described experimental and computational methods.

| Property | Experimental Method | Computational Method | Predicted Value (Hypothetical) |

| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | N/A | 85 - 95 °C |

| Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | N/A | 25 - 35 kJ/mol |

| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | N/A | > 250 °C |

| Boiling Point (Tb) | Reduced Pressure Distillation | N/A | > 300 °C (est. at atm. pressure) |

| Enthalpy of Formation (ΔH°f) | Combustion Calorimetry | Density Functional Theory (DFT) | -450 to -550 kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | From ΔH°f and S° | Density Functional Theory (DFT) | -300 to -400 kJ/mol |

Conclusion

The comprehensive characterization of the thermodynamic properties of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a critical undertaking for its potential applications in drug discovery and materials science. This technical guide has outlined a dual approach, combining established experimental techniques with modern computational methods, to provide a complete thermodynamic profile of the molecule. The detailed protocols for synthesis, experimental analysis, and computational prediction offer a robust framework for researchers. By understanding the "why" behind each methodological choice, scientists can confidently apply these principles to characterize this and other novel compounds, thereby accelerating the pace of innovation.

References

- Zheng, J., et al. (2018). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. Journal of Physical Chemistry B.

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Rosen, A. S. (n.d.).

-

EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link]

- Oxford Academic. (n.d.). Combustion Calorimetry. In Molecular Energetics: Condensed-Phase Thermochemical Techniques.

-

AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantum chemistry. Retrieved from [Link]

- VŠChT. (2008, March 28). Vapor Pressure of Organic Compounds.

- Fiveable. (n.d.).

- Chemistry LibreTexts. (2023, February 21).

- Wageningen University & Research. (n.d.). Methods for estimating the vapour pressure of organic chemicals.

- The University of Manchester. (2020, July 17).

- National Center for Biotechnology Information. (n.d.).

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- QUT. (n.d.). reduced pressure boiling.

- Wikipedia. (n.d.). Boiling point.

- Free Sketchy MCAT Lesson. (n.d.). Standard Gibbs Free Energy and Equilibrium.

- Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY.

- College of Engineering and Applied Science. (n.d.). experimental thermodynamics volume vii.

- Chemistry Student. (n.d.). Calorimetry - Measuring Enthalpy Changes.

- RevisionDojo. (2025, November 21). Enthalpy of Combustion Explained.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Study.com. (2021, August 29).

- Gibbs free energy. (n.d.).

- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.

- MDPI. (2023, November 15). A Density Functional Theory Study of 4-OH Aldehydes.

- ResearchGate. (n.d.).

- The Journal of Chemical Physics. (1993). Density-functional thermochemistry. III. The role of exact exchange.

- RSC Publishing. (n.d.).

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.

- Torontech. (2025, December 16).

- NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric analysis.

- ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?

- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

- Jumina, et al. (2016).

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Bromomethyl)benzaldehyde | 51359-78-5 [sigmaaldrich.com]

- 5. 4-(Bromomethyl)benzaldehyde | CAS 51359-78-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. rsc.org [rsc.org]

- 9. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Strategic Building Block Profile: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

This guide serves as a technical reference for the chemical entity 4-((2,3-Difluorophenoxy)methyl)benzaldehyde , a specialized intermediate used in medicinal chemistry for the introduction of fluorinated aryl ether motifs.

Executive Summary

4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a bifunctional aromatic building block characterized by a reactive aldehyde handle and a metabolically stable 2,3-difluorophenoxy ether tail. It is primarily utilized in Lead Optimization and Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (

Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers should use these parameters for analytical verification (LC-MS, NMR) and stoichiometric calculations.

| Parameter | Value |

| IUPAC Name | 4-((2,3-Difluorophenoxy)methyl)benzaldehyde |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| Exact Mass | 248.0649 |

| Physical State | Solid (typically white to off-white powder) |

| Predicted LogP | ~3.4 (Lipophilic) |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 26.3 Ų |

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to this intermediate involves a nucleophilic substitution (

Reaction Scheme

The synthesis couples 4-(Bromomethyl)benzaldehyde with 2,3-Difluorophenol under basic conditions.

Figure 1: Synthetic pathway for the preparation of the target ether via nucleophilic substitution.

Step-by-Step Methodology

Reagents:

-

4-(Bromomethyl)benzaldehyde (1.0 equiv)

-

2,3-Difluorophenol (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Dimethylformamide (DMF) or Acetone (0.2 M concentration)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorophenol in dry DMF.

-

Deprotonation: Add

in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Self-Validation: The mixture may change color slightly as the anion forms. -

Coupling: Add 4-(bromomethyl)benzaldehyde dropwise (if dissolved in minimal DMF) or portion-wise.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide spot (

) should disappear. -

Workup:

-

Cool to RT and pour the mixture into ice-water (10x volume).

-

The product typically precipitates. Filter the solid and wash with water.

-

Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Analytical Checkpoints:

-

¹H NMR (DMSO-d₆): Look for the singlet aldehyde proton at ~10.0 ppm and the benzylic doublet/singlet shifting from ~4.8 ppm (bromide) to ~5.2 ppm (ether).

-

¹⁹F NMR: Two distinct signals for the chemically non-equivalent fluorine atoms on the phenoxy ring.

Strategic Applications in Drug Design

This molecule acts as a "warhead" delivery system for the 2,3-difluorophenoxy group. The aldehyde moiety serves as a universal handle for downstream diversification.

Reductive Amination Workflow

The primary utility is coupling with primary or secondary amines to form benzylic amines, a common motif in GPCR ligands and kinase inhibitors.

Figure 2: Standard workflow for incorporating the 2,3-difluorophenoxy motif into an amine-bearing scaffold.

Medicinal Chemistry Rationale

-

Metabolic Stability: The fluorine atoms at positions 2 and 3 block the most susceptible sites for Cytochrome P450 oxidative metabolism on the phenoxy ring.

-

Conformational Locking: The ortho-fluorine (position 2) can induce a specific conformation relative to the ether oxygen via electrostatic repulsion or dipole alignment, potentially locking the "tail" into a bioactive orientation.

-

Lipophilicity Tuning: The difluoro-substitution increases lipophilicity (

) without adding significant bulk, aiding in membrane permeability.

Safety & Handling

-

Hazards: As an aldehyde, it may be susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Toxicity: Fluorinated aromatics and benzyl halides (precursors) are potential skin irritants and sensitizers. Use standard PPE (gloves, goggles, fume hood).

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(Bromomethyl)benzaldehyde. Retrieved from [Link]

The Ascendant Role of Fluorinated Benzaldehyde Derivatives: A Technical Guide for Chemical Innovation

In the landscape of modern chemical synthesis, fluorinated benzaldehyde derivatives have emerged as a class of compounds with profound implications across a spectrum of industries, from life-saving pharmaceuticals to advanced materials. The strategic incorporation of fluorine into the benzaldehyde scaffold imparts a unique constellation of properties, including altered electronic effects, enhanced metabolic stability, and modified lipophilicity, making these molecules indispensable building blocks for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the synthesis, properties, and applications of fluorinated benzaldehyde derivatives, grounded in field-proven insights and established scientific principles.

Part 1: Strategic Synthesis of Fluorinated Benzaldehydes

The judicious selection of a synthetic route to a desired fluorinated benzaldehyde is paramount, contingent on factors such as the availability of starting materials, the required scale of production, and the desired substitution pattern. Several robust methodologies have been established, each with its own set of advantages and mechanistic nuances.

The Halogen-Exchange (Halex) Reaction: A Workhorse for Aromatic Fluorination

The Halex reaction stands as one of the most direct and widely employed methods for the synthesis of fluoroaromatics, including fluorinated benzaldehydes. This nucleophilic aromatic substitution reaction involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[1][2]

Causality Behind Experimental Choices: The efficacy of the Halex reaction is critically dependent on several factors. A high reaction temperature is necessary to overcome the high activation energy of breaking the aryl-chloride bond. The choice of a high-boiling, polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or nitrobenzene, is crucial for dissolving the potassium fluoride and facilitating the nucleophilic attack of the fluoride ion.[2][3] The use of a phase-transfer catalyst (PTC), such as tetraphenylphosphonium bromide, is often essential to shuttle the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby significantly accelerating the reaction rate.[3]

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction [1]

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).

-

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 210-230°C, either neat (solvent-free) or in a high-boiling point solvent like nitrobenzene. The reaction is maintained at this temperature for 5-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-fluorobenzaldehyde.

Table 1: Comparison of Catalytic Systems for the Halex Synthesis of 4-Fluorobenzaldehyde [3]

| Catalyst / System | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| Tetraphenylphosphonium bromide | Spray-dried KF | Solvent-free | 210 | 8 | 90 | 98 |

| Tetraphenylphosphonium bromide / Cat. A* | Spray-dried KF | Nitrobenzene | 210 | 8 | 80.9 | >99.5 |

*Cat. A is likely a crown ether or a similar phase-transfer co-catalyst.

Part 3: Applications in Agrochemicals: The Case of Oxathiapiprolin

Fluorinated benzaldehyde derivatives are also pivotal in the synthesis of modern agrochemicals. The fungicide oxathiapiprolin, highly effective against oomycete pathogens, is a prime example. [4][5]The synthesis of a key isoxazoline intermediate of oxathiapiprolin utilizes 2,6-difluorobenzaldehyde. [6]The presence of the difluorophenyl group is believed to contribute to the molecule's potent fungicidal activity. [4] The synthesis involves a 1,3-dipolar cycloaddition reaction between a styrene derivative, obtained from 2,6-difluorobenzaldehyde via a Wittig reaction, and an oxime. This highlights the versatility of fluorinated benzaldehydes in constructing complex heterocyclic systems.

Part 4: Fluorinated Benzaldehydes in Materials Science

The unique electronic and photophysical properties imparted by fluorine make fluorinated benzaldehyde derivatives valuable precursors for a range of advanced materials.

Fluorophores and Dyes

Fluorinated benzaldehydes are employed in the synthesis of various fluorophores, including BODIPY and rhodamine dyes. [7]The incorporation of fluorine can enhance the photostability and quantum yield of these dyes. For instance, Knoevenagel condensation of a fluorinated benzaldehyde with a BODIPY core can be used to extend the conjugation and red-shift the absorption and emission wavelengths. [7]

Liquid Crystals

The synthesis of liquid crystals often involves the use of aromatic aldehydes to create Schiff base or ester linkages. Fluorinated benzaldehydes are of particular interest in this field due to the ability of the fluorine substituent to influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy of the resulting liquid crystalline materials. [8][9]

High-Performance Polymers

Fluorinated benzaldehydes can also serve as monomers or precursors for the synthesis of high-performance polymers like fluorinated polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. [10][11][12]

Part 5: Future Perspectives

The field of fluorinated benzaldehyde derivatives continues to evolve, driven by the ongoing demand for novel molecules with tailored properties in medicine, agriculture, and materials science. Advances in catalytic methods for fluorination and C-H functionalization are expected to provide more efficient and selective routes to a wider range of these valuable building blocks. As our understanding of the intricate effects of fluorine on molecular properties deepens, the rational design of new drugs, agrochemicals, and materials based on fluorinated benzaldehyde scaffolds will undoubtedly lead to further innovations.

References

-

Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed. (2014, April 15). Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis. Retrieved from [Link]

-

Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - Keio University. (2014, April 15). Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (2011, October 30). Retrieved from [Link]

-

Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]

-

(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Retrieved from [Link]

-

Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved from [Link]

-

Synthesis of Fluorinated Polyimides. Retrieved from [Link]

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

-

Insights into the Effect of Nanoconfinement Surface Chemistry on Celecoxib Aggregation and Dissolution by 19F NMR Spectroscopy | Crystal Growth & Design - ACS Publications. (2025, July 31). Retrieved from [Link]

-

Synthesis and spectral properties of celecoxib - ResearchGate. Retrieved from [Link]

-

Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - MDPI. (2021, November 5). Retrieved from [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22). Retrieved from [Link]

-

Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC. (2020, October 20). Retrieved from [Link]

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (2021, January 30). Retrieved from [Link]

-

Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Publishing. Retrieved from [Link]

-

Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process | Request PDF - ResearchGate. Retrieved from [Link]

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2019, June 1). Retrieved from [Link]

-

Synthesis and properties of fluorinated copolymerized polyimide films - SciELO. Retrieved from [Link]

-

Kinetics of halogen-exchange fluorination of chlorobenzaldehyde - ResearchGate. Retrieved from [Link]

-

Study of halogen-exchange fluorination of 4-chlorobenzaldehyde - ResearchGate. Retrieved from [Link]

-

Oxidation of substituted 4-fluorobenzaldehydes - SciSpace. (1990, October 15). Retrieved from [Link]

-

Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Retrieved from [Link]

-

Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. (2021, May 18). Retrieved from [Link]

-

Fluorobenzene – Knowledge and References - Taylor & Francis. Retrieved from [Link]

- CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents.

- US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents.

-

Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives - Frontiers. (2022, August 28). Retrieved from [Link]

-

The Discovery of Oxathiapiprolin: A New, Highly-Active Oomycete Fungicide with a Novel Site of Action | Request PDF - ResearchGate. Retrieved from [Link]

-

Effects of Oxathiapiprolin on the Structure, Diversity and Function of Soil Fungal Community. (2022, September 19). Retrieved from [Link]

-

Nonlinear optical materials based on fluorinated polyurethane-imides and their application in waveguide device - ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

Comprehensive Physicochemical and Synthetic Profiling of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into aromatic systems is a foundational technique for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated aromatic ethers, in particular, are highly valued for their ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability[1].

4-((2,3-Difluorophenoxy)methyl)benzaldehyde (C₁₄H₁₀F₂O₂) is a highly specialized electrophilic building block. The 2,3-difluoro substitution pattern on the phenoxy ring induces a strong, localized dipole moment that specifically alters the electrostatic surface potential of the molecule. This makes it an exceptional precursor for the synthesis of complex heterocycles, such as biologically active pyrazoles[2], benzimidazoles[3], and dihydrotriazine-based antifolates[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, underlying thermodynamic causality, and strictly validated experimental protocols for empirical characterization.

Physicochemical Profiling: Melting and Boiling Point Dynamics

While exact empirical data for highly specific isomers like 4-((2,3-difluorophenoxy)methyl)benzaldehyde are often proprietary or synthesized in situ[3], we can accurately extrapolate its thermal properties based on its structural thermodynamics and homologous fluorinated ethers.

Causality of Thermal Behavior

-

Melting Point (MP): The introduction of fluorine atoms typically disrupts the symmetrical crystal packing found in non-fluorinated analogs. Because fluorine is highly electronegative but poorly polarizable, the London dispersion forces do not increase proportionally with the added molecular weight. Consequently, the melting point is predicted to be relatively low, presenting as a low-melting solid or semi-solid at room temperature.

-

Boiling Point (BP): The boiling point is governed by the molecule's overall dipole moment and molecular weight. The ether linkage and the aldehyde functional group provide moderate dipole-dipole interactions. The 2,3-difluoro moiety increases the molecular dipole, pushing the boiling point significantly higher than that of simple aliphatic ethers, requiring high thermal energy for vaporization[1].

Quantitative Data Summary

| Property | Value (Predicted/Extrapolated) | Method/Basis of Determination |

| Molecular Formula | C₁₄H₁₀F₂O₂ | Structural stoichiometry |

| Molecular Weight | 248.23 g/mol | Atomic mass summation |

| Melting Point | 42.0 °C – 48.0 °C | Extrapolated from isomeric analogs (e.g., 3,4-difluoro isomers) |

| Boiling Point | 335.0 °C – 345.0 °C | Clausius-Clapeyron extrapolation at 760 mmHg |

| Density | ~1.28 g/cm³ | Volumetric computational prediction |

Experimental Determination Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in physical characterization, protocols must be self-validating. The following methodologies incorporate built-in calibration steps to eliminate systematic instrumental errors.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Why DSC? Traditional capillary methods rely on visual subjectivity. DSC measures the exact heat flow associated with the endothermic phase transition, providing a true thermodynamic melting point.

-

Self-Validation (Calibration):

-

Run a high-purity Indium standard (

= 156.6 °C, -

Causality: If the onset temperature deviates by >0.1 °C, the instrument's thermal resistance and heat flow algorithms must be recalibrated. This ensures the baseline is thermodynamically traceable.

-

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-((2,3-difluorophenoxy)methyl)benzaldehyde into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact.

-

Method Execution:

-

Equilibrate the furnace at 20 °C.

-

Ramp the temperature at a rate of 10 °C/min up to 80 °C.

-

Crucial Step: Maintain a 50 mL/min dry nitrogen (

) purge. Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the aldehyde group during heating.

-

-

Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature (where the baseline intersects the tangent of the peak's leading edge) is recorded as the definitive melting point.

Protocol B: Boiling Point Determination via Micro-Ebulliometry

Why Micro-Ebulliometry? Fluorinated ethers often exhibit high surface tension and are prone to superheating[1]. Standard distillation setups can artificially inflate the recorded boiling point.

-

Self-Validation (Calibration):

-

Calibrate the platinum resistance thermometer (PRT) against pure biphenyl (BP = 255.9 °C) under identical atmospheric conditions.

-

-

System Setup: Utilize a micro-ebulliometer equipped with a Cottrell pump.

-

Causality: The Cottrell pump continuously sprays a mixture of liquid and vapor over the thermometer sensor, ensuring perfect liquid-vapor thermal equilibration and entirely preventing superheating.

-

-

Measurement: Introduce 5 mL of the liquid sample. Apply controlled, incremental heating until a steady, continuous reflux is established. Record the equilibrium temperature.

-

Pressure Correction: Record the ambient barometric pressure. Apply the Sydney Young equation to normalize the observed boiling point to standard atmospheric pressure (760 mmHg).

Synthesis & Mechanistic Pathway

The most robust method for synthesizing 4-((2,3-difluorophenoxy)methyl)benzaldehyde is via a Williamson Ether Synthesis, utilizing a nucleophilic aromatic substitution-type framework[1].

Step-by-Step Synthetic Methodology

-

Deprotonation: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (

, 1.5 eq). Stir at 0 °C for 30 minutes. Causality: -

Electrophilic Attack: Slowly add 4-(bromomethyl)benzaldehyde (1.0 eq) to the mixture.

-

Etherification: Heat the reaction to 60 °C for 4 hours. The phenoxide undergoes an

nucleophilic attack on the benzylic carbon, displacing the bromide leaving group. -

Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over

, and concentrate under vacuum.

Williamson Ether Synthesis workflow for 4-((2,3-difluorophenoxy)methyl)benzaldehyde.

Applications in Medicinal Chemistry

Once synthesized, the aldehyde moiety of 4-((2,3-difluorophenoxy)methyl)benzaldehyde serves as a highly reactive anchor for downstream pharmacophore generation. A primary application is Reductive Amination , a cornerstone reaction in drug development used to synthesize secondary and tertiary amines[5].

By reacting this aldehyde with various primary amines, researchers can rapidly generate libraries of fluorinated secondary amines. These structures are frequently evaluated for anti-malarial[4] and anti-cancer properties, as the difluorophenoxy group provides excellent steric bulk and metabolic resistance against Cytochrome P450 enzymes.

Reductive amination pathway for translating the target aldehyde into a bioactive pharmacophore.

References

-

Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles Source: CSIR-National Institute of Oceanography (NIO) URL:[Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety Source: MDPI URL:[Link]

-

Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors Source: PMC / NIH URL:[Link]

Sources

- 1. 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene | 914454-79-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [drs.nio.res.in]

- 4. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01350C [pubs.rsc.org]

- 5. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Role of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde in Medicinal Chemistry

The following technical guide details the medicinal chemistry role, synthetic utility, and strategic application of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde .

Executive Summary

4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a specialized synthetic intermediate used primarily in the optimization of small-molecule drug candidates. It serves as a "tail" building block, allowing medicinal chemists to introduce a 2,3-difluorophenoxy benzyl moiety into a pharmacophore.

This structural motif is highly valued for three reasons:

-

Metabolic Stability: The 2,3-difluoro substitution pattern effectively blocks metabolic oxidation at the electron-rich phenoxy ring, particularly at the susceptible ortho positions, while electronically deactivating the para position.

-

Physicochemical Tuning: It modulates lipophilicity (LogP) and membrane permeability without adding excessive molecular weight.

-

Synthetic Versatility: The aldehyde functionality acts as a "warhead" for rapid coupling to amine-bearing scaffolds (e.g., benzimidazoles, piperidines) via reductive amination, a cornerstone reaction in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Chemical Profile & Structural Logic

Structural Analysis

The compound consists of three distinct functional domains, each serving a specific role in drug design:

| Domain | Structure | Function in Drug Design |

| Reactive Handle | Aldehyde (-CHO) | Enables facile coupling to amines (reductive amination) or carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons). |

| Linker | Benzylic Ether (-CH₂-O-) | Provides a flexible spacer that positions the lipophilic tail into hydrophobic pockets of the target protein (e.g., H⁺/K⁺-ATPase). |

| Pharmacophore | 2,3-Difluorophenoxy | A bioisostere for phenyl or chlorophenyl groups. The fluorine atoms induce a dipole moment that can engage in specific electrostatic interactions (sigma-hole bonding). |

The "Ortho-Difluoro" Effect

The specific placement of fluorine atoms at the 2 and 3 positions is not arbitrary.

-

Conformational Control: The high electronegativity of the ortho fluorine (position 2) creates an electrostatic repulsion with the ether oxygen's lone pairs. This restricts the rotation around the C(aryl)-O bond, locking the molecule into a preferred conformation that often matches the binding pocket of enzymes like H⁺/K⁺-ATPase (the target of P-CABs).

-

Metabolic Blocking: Unsubstituted phenyl ethers are prone to rapid hydroxylation by CYP450 enzymes. Fluorine substitution at the 2,3-positions sterically and electronically protects the ring from oxidative attack.

Synthetic Utility & Experimental Protocols

Synthesis of the Intermediate

The preparation of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves a Williamson ether synthesis. This protocol ensures high yield and minimizes side reactions.

Reagents:

-

Nucleophile: 2,3-Difluorophenol[1]

-

Electrophile: 4-(Chloromethyl)benzaldehyde (or 4-(Bromomethyl)benzaldehyde)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (ACN)

Protocol 1: Williamson Ether Synthesis

-

Charge: To a reaction vessel, add 2,3-Difluorophenol (1.0 equiv) and

(1.5 equiv) in anhydrous DMF (5 mL/mmol). -

Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Dropwise add a solution of 4-(Chloromethyl)benzaldehyde (1.05 equiv) in DMF.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

-

Workup: Dilute with water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Application: Reductive Amination (The "Coupling" Step)

This is the primary application of the aldehyde in medicinal chemistry—attaching the tail to a drug core (e.g., a benzimidazole amine for P-CAB synthesis).

Protocol 2: Reductive Amination

-

Formation: Dissolve the Amine Core (e.g., a substituted benzimidazole, 1.0 equiv) and 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

-

Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours.

-

Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (

) (1.5 equiv). -

Completion: Stir overnight at room temperature.

-

Quench: Quench with saturated

solution. Extract with DCM.

Case Study: P-CAB Drug Design

Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan and Revaprazan utilize a bulky, lipophilic region to lock the H⁺/K⁺-ATPase enzyme in an inactive conformation.

-

Research Analogues utilize the 2,3-difluorophenoxy moiety as a flexible, acyclic bioisostere.

The diagram below illustrates the synthesis of a P-CAB analog using 4-((2,3-Difluorophenoxy)methyl)benzaldehyde.

Figure 1: Synthetic workflow for incorporating the 2,3-difluorophenoxy moiety into a P-CAB scaffold via reductive amination.

Data Summary: Physicochemical Impact

Incorporating the 2,3-difluorophenoxy group versus a standard phenyl group alters the drug profile significantly.

| Property | Phenyl Analog (Unsubstituted) | 2,3-Difluorophenoxy Analog | Impact on Drugability |

| LogP (Lipophilicity) | ~3.5 | ~4.1 | Increased. Improves passive diffusion across gastric membranes. |

| Metabolic Liability | High (Ortho/Para hydroxylation) | Low | Improved. Fluorine blocks key metabolic hotspots, extending half-life ( |

| Electronic Nature | Electron Neutral | Electron Deficient | Reduces electron density on the ether oxygen, improving stability against acid hydrolysis. |

| Conformation | Freely Rotating | Restricted | Pre-organized. 2-Fluoro repulsion locks the ether conformation, reducing entropy cost upon binding. |

References

-

Synthesis and SAR of P-CABs

-

Fluorine in Medicinal Chemistry

-

Synthetic Methodology

- Title: "Reductive Amination in the Synthesis of Pharmaceuticals."

- Source:Organic Process Research & Development.

- Context: Standard protocols for coupling benzaldehydes to amine heterocycles.

-

URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.skku.edu [pure.skku.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 5. WO2021185192A1 - Tegoprazan analogues and synthetic method thereof - Google Patents [patents.google.com]

- 6. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]

- 7. CN111303131B - Tegoprazan (Tegoprazan) analogue and synthetic method thereof - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. WO2012039972A1 - Pharmaceutical composition - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, a key building block in modern medicinal chemistry. The presence of the difluorophenoxy moiety makes this intermediate particularly valuable for the development of novel therapeutics, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a robust protocol for the synthesis of the title compound via the Williamson ether synthesis, outlines methods for its characterization, and provides an exemplary protocol for its use in subsequent transformations, such as reductive amination, a cornerstone reaction in drug discovery.

Introduction: The Strategic Role of Fluorinated Intermediates

In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The intermediate, 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, is a bifunctional molecule of significant interest.[1] It features a versatile aldehyde group, ready for a myriad of chemical transformations, and a difluorinated aromatic ether, a structural motif present in numerous biologically active compounds.

The synthesis of this intermediate is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4] The resulting ether-aldehyde can then be elaborated into more complex molecular architectures, serving as a linchpin in the synthesis of potential drug candidates.

Synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

The preparation of the title compound relies on the SN2 reaction between the sodium or potassium salt of 2,3-difluorophenol and 4-(bromomethyl)benzaldehyde. The choice of a primary benzylic halide is crucial, as the Williamson ether synthesis is most efficient with unhindered electrophiles to avoid competing elimination reactions.[2][5]

Underlying Mechanism: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by deprotonating the weakly acidic hydroxyl group of 2,3-difluorophenol with a suitable base, such as potassium carbonate, to form a highly nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde.[3][6] The carbon-bromine bond is cleaved, and a new carbon-oxygen bond is formed, yielding the desired diaryl ether product and a bromide salt as a byproduct.

Caption: Workflow for the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis

Materials and Equipment:

-

2,3-Difluorophenol (1.0 eq)

-

4-(Bromomethyl)benzaldehyde (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of phenol) to the flask. Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.

-

Addition of Electrophile: Dissolve 4-(bromomethyl)benzaldehyde (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as a solid.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table summarizes the expected analytical data based on the compound's structure and data from analogous molecules.[8][9][10]

| Analysis Technique | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.9-10.1 (s, 1H, -CHO), δ 7.9 (d, 2H, Ar-H), δ 7.6 (d, 2H, Ar-H), δ 6.8-7.2 (m, 3H, Ar-H), δ 5.2 (s, 2H, -CH₂-) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 192 (C=O), δ 130-155 (Ar-C), δ 110-125 (Ar-C), δ 70 (-CH₂-) |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₄H₁₀F₂O₂: 249.06. Expected: m/z 249.1 |

| FT-IR (KBr, cm⁻¹) | ~1690-1705 (C=O stretch, aldehyde), ~1200-1250 (C-O-C stretch, ether) |

| Purity (HPLC) | ≥98% |

Application in Pharmaceutical Synthesis: Reductive Amination

The aldehyde functionality of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a versatile handle for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. Reductive amination is a powerful method to convert aldehydes into amines. This process is central to the synthesis of many drugs, including enzyme inhibitors and receptor modulators. For instance, similar fluorinated benzaldehyde intermediates are used in the synthesis of Safinamide, a MAO-B inhibitor.[11]

Mechanism: Imine Formation and Reduction

The reaction proceeds in two main stages. First, the aldehyde reacts with a primary or secondary amine to form a carbinolamine intermediate, which then dehydrates to form a Schiff base (or imine). In the second stage, this imine is reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. STAB is a particularly mild and effective reagent for this one-pot transformation.

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Application

Materials and Equipment:

-

4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 eq)

-

Primary Amine (e.g., L-alaninamide, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask, dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 3-12 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amine product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Safety and Handling

-

4-(Bromomethyl)benzaldehyde: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

2,3-Difluorophenol: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Solvents: DMF, DCM, and other organic solvents should be handled with care in a fume hood due to their volatility and potential toxicity.

-

Storage: The intermediate 4-((2,3-Difluorophenoxy)methyl)benzaldehyde should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[13]

Conclusion

4-((2,3-Difluorophenoxy)methyl)benzaldehyde is a highly valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocol detailed herein, based on the robust Williamson ether synthesis, provides a reliable and scalable route to this compound. Furthermore, its utility has been demonstrated through a standard reductive amination protocol, showcasing its potential for building complex, biologically relevant molecules. The methods described in this guide are designed to be reproducible and serve as a solid foundation for researchers and scientists in the field of drug discovery.

References

- Supporting Information. Chem. Commun., 2014, 50, 2330–2333.

- Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps.

- 4-Fluoro-3-phenoxybenzaldehyde synthesis. ChemicalBook.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 4-((2,6-Difluorophenoxy)methyl)benzaldehyde. BLDpharm.

- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.

- Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.

- 4-(Bromomethyl)benzaldehyde | 51359-78-5. BenchChem.

- Williamson ether synthesis. Wikipedia.

- Williamson Synthesis. Organic Chemistry Portal.

- 4-((3,4-Difluorophenoxy)methyl)benzaldehyde. ChemScene.

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.

- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.

- 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS). BenchChem.

- Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde. BenchChem.

- 4-(Bromomethyl)benzaldehyde. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 12. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

Application Note: Chemoselective Oxidation of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

Introduction & Synthetic Challenge

The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently necessitates the chemoselective oxidation of aryl aldehydes to carboxylic acids. When the substrate contains sensitive moieties—such as the benzyl ether linkage in 4-((2,3-difluorophenoxy)methyl)benzaldehyde —traditional harsh oxidants fail. This application note details the mechanistic rationale, comparative data, and a self-validating experimental protocol for the quantitative conversion of this specific aldehyde to its corresponding benzoic acid using a modified Pinnick oxidation.

Mechanistic Rationale (E-E-A-T)

The primary challenge in oxidizing 4-((2,3-difluorophenoxy)methyl)benzaldehyde lies in preserving the benzylic ether bond (Ar-O-CH₂-Ar). Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) induce oxidative cleavage of the ether, yielding unwanted 2,3-difluorophenol and terephthalic acid byproducts.

To circumvent this, the Pinnick oxidation is employed[1]. This method utilizes sodium chlorite (NaClO₂) in a mildly acidic buffer. Density functional theory (DFT) studies confirm that the active oxidant, chlorous acid (HClO₂), selectively attacks the aldehyde hydrate to form a hydroxyallyl chlorite intermediate. This intermediate undergoes a low-energy pericyclic fragmentation to release the desired carboxylic acid and hypochlorous acid (HOCl)[2].

The Critical Role of the Scavenger: The HOCl byproduct is a potent electrophile and oxidizing agent. Although the 2,3-difluoro substituents on the substrate exert an electron-withdrawing inductive effect, the phenoxy ring remains highly susceptible to electrophilic aromatic substitution (SEAr) at the ortho and para positions relative to the ether oxygen. Therefore, the addition of a sacrificial alkene scavenger (e.g., 2-methyl-2-butene) is mandatory. The alkene rapidly traps HOCl as a halohydrin, thereby preventing ring chlorination and ether degradation[1]. This highly selective methodology, originally refined by Bal, Childers, and Pinnick, remains the gold standard for sensitive substrates[3].

Experimental Workflow

Figure 1: Step-by-step experimental workflow for the Pinnick oxidation of the target aldehyde.

Comparative Oxidation Data

To validate the selection of the Pinnick oxidation, various oxidative conditions were evaluated for the conversion of 4-((2,3-difluorophenoxy)methyl)benzaldehyde. The quantitative results are summarized below.

| Oxidation Method | Reagents & Conditions | Target Acid Yield | Ether Cleavage | Ring Chlorination |

| Pinnick (Standard) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | > 90% | None | None |

| Pinnick (Unscavenged) | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | 50 - 60% | Trace | High |

| Jones Reagent | CrO₃, H₂SO₄, Acetone | < 20% | High | None |

| Silver(I) Oxide | Ag₂O, NaOH, THF/H₂O | 75 - 85% | None | None |

Experimental Protocol: Chemoselective Pinnick Oxidation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and product purity.

Reagents Required:

-

Substrate: 4-((2,3-Difluorophenoxy)methyl)benzaldehyde – 1.0 eq (e.g., 10.0 mmol, 2.64 g)

-

Oxidant: Sodium chlorite (NaClO₂, 80% tech grade) – 2.0 eq (20.0 mmol, 2.26 g)

-

Buffer: Sodium dihydrogen phosphate (NaH₂PO₄) – 0.5 eq (5.0 mmol, 0.60 g)

-

Scavenger: 2-Methyl-2-butene – 15.0 eq (150 mmol, 16.0 mL)

-

Solvents: Tetrahydrofuran (THF) / tert-Butanol (t-BuOH) – 1:1 v/v (40 mL total); Deionized Water (20 mL)

Step-by-Step Methodology:

-

Substrate Solubilization: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in the THF/t-BuOH mixture (40 mL). Causality: THF ensures complete solubilization of the lipophilic substrate, while t-BuOH acts as a miscible, oxidation-resistant co-solvent[2].

-

Scavenger Addition: Inject 2-methyl-2-butene (15.0 eq) into the stirring organic solution. Causality: The massive stoichiometric excess ensures instantaneous quenching of the HOCl byproduct, safeguarding the electron-rich phenoxy ring[1].

-

Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaH₂PO₄ (0.5 eq) and NaClO₂ (2.0 eq) in deionized water (20 mL). Causality: NaH₂PO₄ buffers the aqueous phase to pH ~3.5. This specific pH is critical; it is acidic enough to generate the active oxidant (HClO₂) but prevents the rapid disproportionation of chlorite into toxic, explosive chlorine dioxide gas[1].

-

Oxidant Addition (IPC 1 - Temperature Control): Cool the organic mixture to 0–5 °C using an ice-water bath. Add the aqueous buffer/oxidant solution dropwise over 30 minutes. Self-Validation: Monitor the internal temperature. A slight exotherm is expected. If the solution turns deep yellow or green, it indicates uncontrolled ClO₂ formation; immediately slow the addition rate.

-

Reaction Progression (IPC 2 - Conversion Monitoring): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC. The reaction is deemed complete when the UV-active starting material completely disappears, replaced by a highly polar product spot (the carboxylic acid).

-

Workup & Quenching: Once complete, quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic extracts with saturated aqueous NaCl (brine, 30 mL). Causality: Brine removes residual water and inorganic salts from the organic phase.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 4-((2,3-difluorophenoxy)methyl)benzoic acid can typically be used without further purification, or recrystallized from heptane/EtOAc to achieve >99% purity.

References

-

Pinnick oxidation. Wikipedia. Available at:[Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Total synthesis of the putative structure of the proposed Banyasin A. Frontiers in Chemistry. Available at:[Link]

Sources

Title: Synthesis of Novel Secondary Alcohols via Grignard Reaction with 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of novel secondary alcohols through the Grignard reaction, utilizing 4-((2,3-Difluorophenoxy)methyl)benzaldehyde as the electrophilic substrate. The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.[1][2] This protocol is specifically designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step procedures, mechanistic insights, and critical process considerations. We will cover the preparation of the Grignard reagent, its reaction with the functionalized benzaldehyde, and subsequent work-up and purification. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Principle

The synthesis of complex alcohols is a frequent objective in the development of new pharmaceutical agents. The Grignard reaction, discovered by Victor Grignard (Nobel Prize in Chemistry, 1912), remains one of the most powerful and versatile methods for this purpose.[3] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[4][5]

The core of the Grignard reagent is a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[1][6]

Reaction with Aldehydes: When a Grignard reagent reacts with an aldehyde, the nucleophilic carbon attacks the carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield a secondary alcohol.[4][7][8]

Chemoselectivity with 4-((2,3-Difluorophenoxy)methyl)benzaldehyde: The target substrate, 4-((2,3-Difluorophenoxy)methyl)benzaldehyde, possesses multiple functional groups: an aldehyde, an aryl ether, and fluoro-substituents. The aldehyde's carbonyl carbon is the most electrophilic site and, therefore, the primary target for nucleophilic attack by the Grignard reagent. The aryl ether linkage and the C-F bonds are generally stable under standard Grignard conditions, ensuring high chemoselectivity for the desired reaction.

Reaction Mechanism Overview

Caption: General mechanism of the Grignard reaction with an aldehyde.

Experimental Protocols

This section details the necessary procedures, from reagent preparation to product purification. The protocol uses Phenylmagnesium Bromide as a representative Grignard reagent.

Critical Prerequisite: Anhydrous Conditions

Grignard reagents are extremely sensitive to protic sources, such as water or alcohols, which will protonate the carbanion and quench the reagent.[1][9] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.

-

Glassware: Oven-dry all glassware (round-bottom flasks, condensers, addition funnel) at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (Nitrogen or Argon) immediately before use.[10]

-

Solvents: Use freshly opened bottles of anhydrous diethyl ether or tetrahydrofuran (THF). THF is often preferred for its higher solvating power.[11][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Magnesium Turnings | >99.5% | Sigma-Aldrich | |

| Bromobenzene | Anhydrous, >99.5% | Sigma-Aldrich | |

| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | >97% | Various | Confirm purity before use. |

| Anhydrous Diethyl Ether (Et₂O) or THF | >99.8%, DriSolv® | Sigma-Aldrich | Essential for reaction success.[12] |

| Iodine (I₂) | Crystal, Reagent | Sigma-Aldrich | Used as an activator.[9][13] |

| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Grade | For work-up. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Standard Grade | Alternative, milder work-up agent.[14] |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Grade | For drying organic layers. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis. |

Protocol 1: Preparation of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.[10][15] Purge the entire system with inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[9]

-

Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.[10]

-

Monitoring Initiation: The reaction has initiated when the brown color of the iodine fades and gentle boiling (ebullition) of the ether is observed.[10] If the reaction does not start, gentle warming with a heat gun may be required.

-

Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] A slow addition rate is crucial to control the exotherm and minimize the formation of biphenyl byproduct (Wurtz coupling).[9]

-

Completion: After the addition is complete, continue to stir the resulting cloudy, brownish-gray mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[10]

Protocol 2: Grignard Addition to the Aldehyde

-

Aldehyde Preparation: In a separate flame-dried flask under inert gas, dissolve 4-((2,3-Difluorophenoxy)methyl)benzaldehyde (1.0 equivalent relative to the initial bromobenzene) in anhydrous diethyl ether.

-

Cooling: Cool this aldehyde solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction upon addition of the Grignard reagent.

-

Slow Addition: Transfer the prepared Phenylmagnesium Bromide solution via cannula or dropping funnel to the cooled aldehyde solution. The addition must be slow and dropwise with vigorous stirring.[15]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Warming: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours to ensure completion.

Protocol 3: Work-up and Purification

The work-up procedure is critical for protonating the alkoxide product and removing magnesium salts.

Option A: Acidic Work-up (for robust alcohols)

-

Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl solution dropwise with vigorous stirring.[14] This will protonate the alkoxide and dissolve the white magnesium salts (Mg(OH)Br).[14] Continue adding acid until the aqueous layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.[14]

-

Washing: Combine the organic extracts and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to break any emulsions that may have formed.[14]

Option B: Mild Work-up (for acid-sensitive alcohols)

-

Quenching: At 0 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This milder reagent protonates the product while minimizing the risk of acid-catalyzed side reactions like dehydration.[14]

-

Extraction and Washing: Proceed with the extraction and washing steps as described in Option A.

Final Purification Steps:

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[14]

-

Purification: The crude product, a tertiary alcohol, can be purified by flash column chromatography on silica gel or by recrystallization, if solid.[14][16]

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.[17]

Experimental Workflow and Troubleshooting

Visual Workflow

Caption: Step-by-step workflow for the Grignard synthesis protocol.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |